REACTION_CXSMILES
|
[ClH:1].[CH2:2]([N:4]1[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=2[N:6]([C@@H:13]([C:19]2[CH:24]=[CH:23][CH:22]=[C:21]([F:25])[CH:20]=2)[C@H:14]([OH:18])[CH2:15][NH:16][CH3:17])[C:5]1=[O:26])[CH3:3].C(N1C2C=CC=CC=2N([C@@H](C2C=CC=C(F)C=2)[C@H](O)CO)C1=O)C>>[ClH:1].[CH2:2]([N:4]1[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=2[N:6]([CH:13]([C:19]2[CH:24]=[CH:23][CH:22]=[C:21]([F:25])[CH:20]=2)[CH:14]([OH:18])[CH2:15][NH:16][CH3:17])[C:5]1=[O:26])[CH3:3] |f:0.1,3.4|
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.C(C)N1C(N(C2=C1C=CC=C2)[C@H]([C@@H](CNC)O)C2=CC(=CC=C2)F)=O
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Name
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1-ethyl-3-[(1S,2S)-2,3-dihydroxy-1-(3-fluorophenyl)-propyl]-1,3-dihydro-2H-benzimidazol-2-one
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N1C(N(C2=C1C=CC=C2)[C@H]([C@@H](CO)O)C2=CC(=CC=C2)F)=O
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Name
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1-Ethyl-3-[1-(3-fluoro-phenyl)-2-hydroxy-3-methylamino-propyl]-1,3-dihydro-benzimidazol-2-one hydrochloride
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Type
|
|
Smiles
|
Cl.C(C)N1C(N(C2=C1C=CC=C2)C(C(CNC)O)C2=CC(=CC=C2)F)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |